![molecular formula C22H31N3O5S B4019068 1,3,3-trimethyl-6-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4019068.png)
1,3,3-trimethyl-6-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)-6-azabicyclo[3.2.1]octane
Description
Synthesis Analysis
The synthesis of derivatives related to 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane involves a series of chemical reactions, starting from basic bicyclic and piperidine precursors. These processes often entail nitrosation, reduction, cyclization, and further functionalization to introduce specific substituents, such as nitrophenyl groups, into the structure (Mikhlina, Komarova, & Rubtsov, 1967). Additionally, radical translocation and cyclization reactions have been used to construct complex bicyclic frameworks (Sato, Yamazaki, Nakanishi, Uenishi, & Ikeda, 2002).
Molecular Structure Analysis
The molecular structure of compounds related to 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has been elucidated through various spectroscopic techniques, including 1H NMR, mass spectrometry, and sometimes X-ray crystallography. These analyses reveal the presence of specific functional groups and the overall three-dimensional arrangement of the molecule, contributing to its chemical behavior and interactions (Madesclaire, Coudert, Gaumet, Zaitsev, & Zaitseva, 2006).
Chemical Reactions and Properties
The chemical reactivity of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane derivatives includes interactions with various reagents leading to the formation of novel compounds. These reactions can be influenced by the presence of substituents on the bicyclic framework, which can direct the course of reactions and the formation of specific products. The ability to undergo ring-opening, nitrosation, and reduction is particularly notable (Bondavalli, Ranise, Schenone, & Lanteri, 1978).
properties
IUPAC Name |
[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5S/c1-21(2)12-17-13-22(3,14-21)15-24(17)20(26)16-8-10-23(11-9-16)31(29,30)19-7-5-4-6-18(19)25(27)28/h4-7,16-17H,8-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBMWAAWDGFORN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7148348 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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